molecular formula C18H24N4O4S B2440427 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2320898-42-6

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2440427
CAS No.: 2320898-42-6
M. Wt: 392.47
InChI Key: FKWXNOUVIYFJSZ-UHFFFAOYSA-N
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Description

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with a highly specific molecular structure. This compound features a combination of isoxazole, pyrimidine, and piperidine rings, making it an intriguing subject for chemical and pharmacological research. Its unique arrangement of functional groups suggests it could have significant biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. Each step is designed to construct different parts of the molecule:

  • Cyclopropylpyrimidine Synthesis: : The synthesis begins with the construction of the cyclopropylpyrimidine ring, using a combination of cyclization and functional group protection/deprotection steps.

  • Isoxazole Formation: : The next critical step involves the formation of the isoxazole ring, typically achieved through a nitrile oxide cycloaddition reaction.

  • Piperidine Addition: : The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

  • Sulfonylation: : The final step involves sulfonylation, which introduces the sulfonyl functional group to the molecule, completing the synthesis.

Industrial Production Methods: For large-scale industrial production, these synthetic steps are optimized to increase yield and purity while minimizing costs and environmental impact. Methods like continuous flow synthesis and the use of catalytic processes are employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

  • Reduction: : Reduction reactions can also occur, potentially converting the sulfonyl group to a thiol or sulfide.

  • Substitution: : Various substitution reactions can take place at different positions on the molecule, especially on the aromatic rings.

Common Reagents and Conditions Used:
  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Reagents like alkyl halides or acyl chlorides, along with appropriate catalysts, facilitate these reactions.

Major Products Formed from These Reactions:
  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Thiols and sulfides.

  • Substitution Products: : Various alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

This compound finds applications across a range of scientific fields due to its unique structure and reactivity:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Its biological activity can be tested for potential pharmaceutical applications. It may act as an enzyme inhibitor or receptor modulator.

  • Medicine: : Researchers are investigating its potential as a drug candidate for treating various conditions, including inflammatory diseases and cancers.

  • Industry: : Used in the development of advanced materials and in the agrochemical sector for creating novel pesticides or herbicides.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets within biological systems:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

The compound's effects are exerted through binding to these targets, leading to inhibition or activation of specific biological functions.

Comparison with Similar Compounds

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can be compared to similar compounds in terms of its structure and activity:

  • Similar Compounds: : 4-((4-(Methylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, 4-((4-(Phenylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole.

  • Uniqueness: : The presence of the cyclopropylpyrimidine ring and the specific arrangement of functional groups make this compound unique, providing it with distinct biological activities and reactivity profiles that are not observed in its analogs.

Properties

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWXNOUVIYFJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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